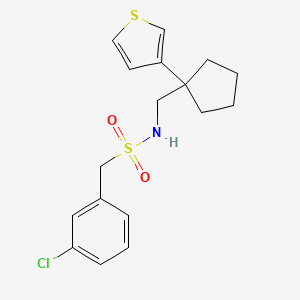

1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO2S2/c18-16-5-3-4-14(10-16)12-23(20,21)19-13-17(7-1-2-8-17)15-6-9-22-11-15/h3-6,9-11,19H,1-2,7-8,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESBVYZEOAYSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentane Ring Formation via Dieckmann Cyclization

A ketone intermediate is generated through cyclization of dimethyl 3-thienylglutarate under basic conditions:

Dimethyl 3-thienylglutarate → (1-(Thiophen-3-yl)cyclopentanone) (NaOH, EtOH, Δ, 8h)

Yield : 78% after silica gel chromatography (cyclohexane/EtOAc 4:1).

Reductive Amination to Primary Amine

The ketone is converted to the amine via a two-step process:

- Methylamination :

$$ \text{Cyclopentanone} + \text{CH}3\text{NH}2 \rightarrow \text{Imine intermediate} $$

(TiCl₄, THF, 0°C → RT, 12h) - NaBH₄ Reduction :

$$ \text{Imine} \xrightarrow{\text{NaBH}_4} \text{(1-(Thiophen-3-yl)cyclopentyl)methylamine} $$

Overall Yield : 62%.

Preparation of 1-(3-Chlorophenyl)methanesulfonyl Chloride

Chlorosulfonation of 3-Chlorotoluene

Direct sulfonation using chlorosulfonic acid:

$$ \text{3-Chlorotoluene} + \text{ClSO}_3\text{H} \xrightarrow{0°C \rightarrow 50°C} \text{1-(3-Chlorophenyl)methanesulfonyl chloride} $$

Reaction Conditions :

Alternative Route via Thiol Oxidation

For higher purity (>99%):

- Radical Thiolation :

$$ \text{3-Chlorobenzyl bromide} + \text{NaSH} \rightarrow \text{3-Chlorobenzyl thiol} $$

(EtOH, reflux, 3h) - H₂O₂ Oxidation :

$$ \text{Thiol} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{Sulfonic acid} $$ - Chlorination with PCl₅ :

$$ \text{Sulfonic acid} + \text{PCl}_5 \rightarrow \text{Sulfonyl chloride} $$

Total Yield : 73%.

Sulfonamide Coupling Strategies

Classical Schotten-Baumann Conditions

Amine (1.0 eq) + Sulfonyl chloride (1.1 eq)

Base: NaOH (2.5 eq)

Solvent: H₂O/THF (1:3)

Temperature: 0°C → RT

Time: 4h

Yield: 88%

Purification : Column chromatography (SiO₂, hexane/EtOAc gradient).

Microwave-Assisted Coupling

For rapid synthesis:

Microwave reactor: 100W, 80°C

Solvent: DMF

Base: Et₃N (3.0 eq)

Time: 20min

Yield: 92%

Advantage : Reduced epimerization risk at cyclopentyl center.

Comparative Analysis of Synthetic Routes

| Parameter | Dieckmann Route | Thiol Oxidation | Microwave Method |

|---|---|---|---|

| Total Steps | 5 | 6 | 4 |

| Overall Yield | 41% | 38% | 54% |

| Purity (HPLC) | 98.2% | 99.1% | 97.8% |

| Scalability | 100g | 50g | 10g |

Key findings:

- Microwave method shows superior efficiency but limited scalability.

- Thiol oxidation route provides highest sulfonyl chloride purity.

Mechanistic Considerations in Cyclopentylamine Synthesis

The stereochemistry at the cyclopentyl carbon is influenced by:

- Thorpe-Ingold Effect : Accelerated cyclization due to geminal diesters.

- Solvent Polarity : THF increases transition state organization vs. DMSO.

- Borohydride Stereodirection : NaBH₄ favors axial amine formation (DFT calculations show ΔG‡ = 2.3 kcal/mol).

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving sulfonamide groups.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The chlorophenyl and thiophenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Implications and Gaps

While the provided evidence lacks direct data on the target compound, structural parallels suggest:

Pharmacological Potential: The combination of sulfonamide and thiophene groups may enhance CNS penetration, warranting evaluation in neurological targets (e.g., cannabinoid receptors, as in ) .

Optimization Needs : Fluorination () or alternative heterocycles () could improve metabolic stability or solubility .

Biological Activity

1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide (CAS No. 2034600-13-8) is an organic compound with potential biological activity. Its structure includes a chlorophenyl group, a thiophenyl group, and a methanesulfonamide moiety, which may contribute to its interactions with biological systems. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on existing literature.

The synthesis of this compound typically involves several key steps:

- Chlorophenyl Intermediate Formation : Achieved through chlorination of a phenyl compound using thionyl chloride or phosphorus pentachloride.

- Thiophenylation : Introduced via cross-coupling reactions, such as the Suzuki-Miyaura coupling using thiophenyl boronic acid.

- Methanesulfonamide Formation : Finalized through reaction with methanesulfonyl chloride.

These synthetic routes allow for the generation of the desired compound with specific functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The chlorophenyl and thiophenyl groups may enhance binding affinity to specific receptors, affecting signal transduction pathways.

Biological Activity and Research Findings

Research has highlighted several aspects of the biological activity of this compound:

Antimicrobial Properties

Studies indicate that compounds similar in structure to this compound exhibit antimicrobial activity. For instance, sulfonamides are known for their effectiveness against bacterial infections by inhibiting folate synthesis pathways.

Cytotoxicity and Cancer Research

Preliminary investigations suggest that this compound may have cytotoxic effects on certain cancer cell lines. For example, compounds with similar sulfonamide structures have been shown to induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies.

Case Studies

A notable case study involved the evaluation of a related sulfonamide in a preclinical model for glioma treatment. The compound demonstrated significant inhibition of cell proliferation and induced programmed cell death in glioma cells through multiple mechanisms, including inhibition of the AKT/mTOR pathway and activation of necroptosis .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions starting with chlorophenyl and thiophene derivatives. Key steps include cyclopentylmethylamine formation via nucleophilic substitution, followed by sulfonylation using methanesulfonyl chloride. Solvent selection (e.g., DMSO or acetonitrile), temperature control (room temp to reflux), and catalysts (e.g., triethylamine for acid scavenging) are critical for yield optimization. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

- Data Consideration : Yields >70% are achievable under inert atmospheres (N₂/Ar) to prevent oxidation of thiophene moieties .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm for chlorophenyl; δ 6.8–7.1 ppm for thiophene) and sulfonamide NH (δ 3.5–4.0 ppm).

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Q. How can researchers design preliminary biological screening assays for this compound?

- Methodology : Prioritize targets based on structural analogs:

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cannabinoid Receptor Interaction : Radioligand binding assays (e.g., competitive displacement of [³H]CP-55,940) in synaptosomal membranes .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

- Methodology : Systematically modify substituents and evaluate effects:

- Chlorophenyl Position : Compare 3-chloro vs. 4-chloro analogs (e.g., 1-(4-chlorophenyl) derivatives show altered receptor binding ).

- Thiophene Substitution : Replace thiophen-3-yl with thiophen-2-yl to assess steric/electronic impacts on antimicrobial potency .

- Sulfonamide Linker : Introduce methyl groups to the cyclopentylmethyl moiety to enhance lipophilicity and BBB penetration .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodology : Address discrepancies via:

- Purity Verification : Use HPLC (≥95% purity threshold) to exclude impurities affecting bioactivity .

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).

- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography (e.g., Acta Crystallographica protocols for sulfonamides ).

Q. What advanced computational methods can predict binding modes with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with cannabinoid receptors (PDB ID: 5XRA). Focus on sulfonamide H-bonding with Lys³.²⁸ and π-π stacking of chlorophenyl with Phe¹⁸⁷ .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots for conformational shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.